molecular formula C15H17N B2446980 5-Butyl-2-phenylpyridine CAS No. 100907-37-7

5-Butyl-2-phenylpyridine

Cat. No.: B2446980
CAS No.: 100907-37-7
M. Wt: 211.308
InChI Key: NHAVSAOASSCFES-UHFFFAOYSA-N
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Description

5-Butyl-2-phenylpyridine is an organic compound with the molecular formula C15H17N It is a derivative of pyridine, where the pyridine ring is substituted with a butyl group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The reaction typically requires mild conditions and is tolerant of various functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-phenylpyridine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

5-Butyl-2-phenylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: A related compound with a phenyl group at the 2-position but lacking the butyl group.

    2-Butylpyridine: Similar structure but with a butyl group at the 2-position instead of the 5-position.

    5-Phenylpyridine: Contains a phenyl group at the 5-position but no butyl group.

Uniqueness

5-Butyl-2-phenylpyridine is unique due to the presence of both a butyl and a phenyl group on the pyridine ring. This dual substitution can influence its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

5-butyl-2-phenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-3-7-13-10-11-15(16-12-13)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAVSAOASSCFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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